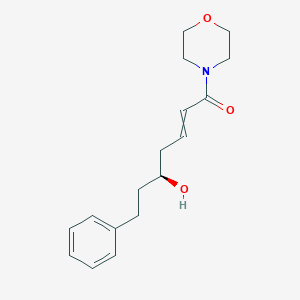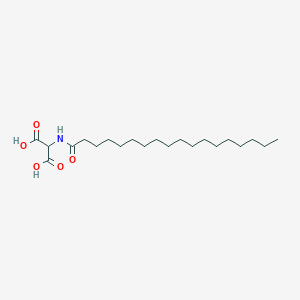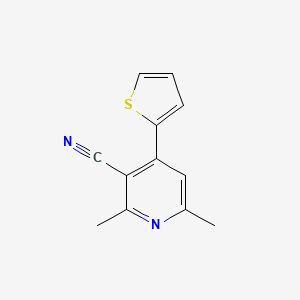![molecular formula C13H15N3O B12603103 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core . The reaction conditions often involve the use of bases and solvents such as toluene, with temperatures carefully controlled to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .
科学的研究の応用
4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrrolo[3,4-C]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine is unique due to its potent FGFR inhibitory activity, which distinguishes it from other similar compounds. Its low molecular weight and specific binding affinity make it an appealing lead compound for further optimization in drug development .
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
piperidin-4-yl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C13H15N3O/c17-12(9-3-6-14-7-4-9)11-8-16-13-10(11)2-1-5-15-13/h1-2,5,8-9,14H,3-4,6-7H2,(H,15,16) |
InChIキー |
GIYPQWAGUBIWBL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=CNC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
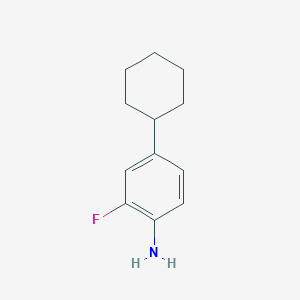
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
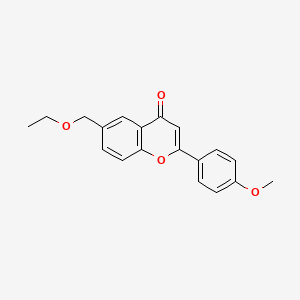

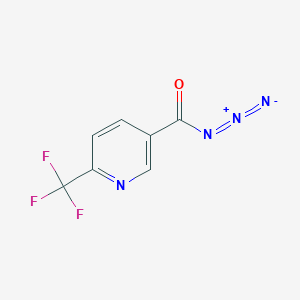

![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

